Product packaging for Tert-butyl 2-bromophenethylcarbamate(Cat. No.:CAS No. 171663-06-2)

Tert-butyl 2-bromophenethylcarbamate

Cat. No.: B069415
CAS No.: 171663-06-2
M. Wt: 300.19 g/mol
InChI Key: CCLKBQZVNSHZLO-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromophenethylcarbamate is a high-value synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. This compound features two critical functional groups: a Boc (tert-butoxycarbonyl) protected primary amine and an aromatic bromine on the phenethyl scaffold. The Boc group serves as a robust yet readily removable protecting group for amines, allowing for selective manipulation of other molecular sites during multi-step syntheses. The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse structural elements to the core phenethylamine architecture. This makes it an essential building block for constructing complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Researchers utilize this brominated carbamate to efficiently generate libraries of substituted phenethylamine derivatives, which are common pharmacophores in ligands for GPCRs, neurotransmitters, and enzyme inhibitors. Its well-defined reactivity profile facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18BrNO2 B069415 Tert-butyl 2-bromophenethylcarbamate CAS No. 171663-06-2

Properties

IUPAC Name

tert-butyl N-[2-(2-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLKBQZVNSHZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598800
Record name tert-Butyl [2-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171663-06-2
Record name tert-Butyl [2-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(2-bromophenyl)ethyl]carbamate
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Preparation Methods

Conventional Synthetic Route

The most common and authoritative preparation method involves the reaction of 2-bromophenethylamine with tert-butyl chloroformate under basic conditions. The general procedure is as follows:

  • Starting materials : 2-bromophenethylamine and tert-butyl chloroformate.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine or other suitable organic bases.
  • Reaction conditions : The amine is dissolved in the solvent, and the base is added to neutralize the hydrochloric acid generated during the reaction. Then, tert-butyl chloroformate is added dropwise at room temperature.
  • Reaction time : Several hours of stirring at ambient temperature.
  • Workup : The reaction mixture is washed with water to remove inorganic salts, dried over anhydrous sodium sulfate, and the solvent is evaporated.
  • Purification : The crude product is purified by recrystallization or column chromatography.

This method yields this compound as a solid with high purity suitable for further synthetic applications.

Detailed Reaction Conditions and Yields

Parameter Details
Starting amine 2-bromophenethylamine
Carbamoylating agent tert-butyl chloroformate
Solvent Dichloromethane or tetrahydrofuran
Base Triethylamine
Temperature Room temperature (20–25 °C)
Reaction time 3 to 6 hours
Workup Aqueous wash, drying over Na2SO4
Purification Recrystallization or silica gel chromatography
Typical yield 80–95% (depending on scale and conditions)

Industrial Scale Synthesis

On an industrial scale, the synthesis follows the same reaction principle but incorporates process intensification techniques:

  • Use of continuous flow reactors for better temperature and reaction time control.
  • Automated reagent dosing to improve safety and reproducibility.
  • Employment of high-purity reagents to maximize yield and minimize impurities.
  • Optimization of solvent recycling and waste treatment to reduce environmental impact.

Industrial processes emphasize scalability, safety, and cost-effectiveness while maintaining product quality.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Direct carbamoylation 2-bromophenethylamine + tert-butyl chloroformate Triethylamine, DCM/THF, RT, 3-6 h High yield, simple, scalable Requires careful handling of chloroformate
Coupling reagent method (alternative) 2-bromophenethylamine + activated carbamate derivatives EDCI, HOBt, mild conditions, column chromatography Mild conditions, good for sensitive substrates More steps, less direct, costlier reagents

Research Findings and Analytical Data

  • The reaction progress is typically monitored by thin-layer chromatography (TLC).
  • Purity and identity are confirmed by spectroscopic methods such as NMR (1H and 13C), IR, and mass spectrometry.
  • The Boc protecting group provides steric bulk and stability, facilitating subsequent synthetic transformations.
  • The ortho-bromo substituent is reactive in cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Tert-butyl 2-bromophenethylcarbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The phenethyl group can undergo oxidation to form corresponding ketones or carboxylic acids, while reduction can yield the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Hydrolysis: 2-bromophenethylamine and carbon dioxide.

    Oxidation: 2-bromoacetophenone or 2-bromobenzoic acid.

    Reduction: 2-bromo-1-phenylethanol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-bromophenethylcarbamate is primarily utilized as a building block in the synthesis of biologically active compounds. The incorporation of the tert-butyl group is significant due to its influence on the physicochemical properties of the resulting molecules.

Key Applications:

  • Drug Development : The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its structural features allow for modifications that can enhance bioactivity and metabolic stability .
  • Isosteric Replacement : The tert-butyl group can act as an isosteric replacement for other substituents in drug design, affecting lipophilicity and solubility. This is crucial for optimizing pharmacokinetic profiles .

Organic Synthesis

In organic synthesis, this compound is employed as a reagent or catalyst in various reactions. Its bromine atom makes it a versatile electrophile, facilitating nucleophilic substitutions.

Synthesis Applications:

  • Nucleophilic Substitution Reactions : The compound can participate in reactions with nucleophiles to form more complex structures, making it useful in synthesizing diverse organic compounds .
  • Protecting Group : The tert-butyl carbamate moiety can serve as a protecting group for amines during multi-step synthesis processes, allowing for selective functionalization without interfering with other reactive sites .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various chemical processes.

  • Case Study 1 : A study demonstrated that modifying phenethylamine derivatives with this compound improved their activity against specific biological targets, showcasing its role in drug discovery .
  • Case Study 2 : Research indicated that compounds synthesized using this compound exhibited enhanced stability and reduced toxicity compared to their non-modified counterparts. This was particularly noted in compounds aimed at treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which tert-butyl 2-bromophenethylcarbamate exerts its effects depends on its specific application. In pharmacological contexts, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and carbamate group can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Position and Reactivity

The ortho-bromo substituent in tert-butyl 2-bromophenethylcarbamate introduces steric hindrance and electronic effects distinct from analogs with alternative substituent positions or halogens:

Compound Substituent Position Halogen Key Reactivity Traits
This compound Ortho (C2) Br High reactivity in cross-coupling (Pd catalysis); steric hindrance slows some SN2 pathways
tert-Butyl (4-chlorophenethyl)carbamate Para (C4) Cl Lower reactivity in coupling (Cl is poor leaving group); suitable for nucleophilic substitutions
tert-Butyl 2-chloro-4-nitrophenylcarbamate Ortho (C2), Para (C4) Cl, NO₂ Nitro group deactivates ring; directs electrophiles to meta positions; dual functionalization
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate Ortho (C2), Meta (C3) Br, F Fluorine enhances electron-withdrawing effects; tandem coupling/cyclization applications

Key Insight : Ortho-substituted bromo derivatives exhibit superior coupling efficiency compared to para-substituted or chloro analogs. Fluorine or nitro groups further modulate electronic properties for specialized reactivity .

Electronic and Steric Effects

  • Bromo vs. Chloro : Bromine’s higher polarizability and leaving-group ability enhance coupling efficiency but increase molecular weight and reactivity risks .
  • Phenethyl vs. Benzyl : The phenethyl chain (C2 spacer) reduces steric crowding near the aromatic ring compared to benzyl derivatives, favoring certain cyclization pathways .
  • Nitro Substituents : Strong electron-withdrawing effects in tert-butyl 2-chloro-4-nitrophenylcarbamate limit electrophilic substitution but enable meta-directed functionalization .

Biological Activity

Tert-butyl 2-bromophenethylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a bromophenethyl moiety, and a carbamate functional group. The structural formula can be represented as follows:

C13H16BrNO2\text{C}_{13}\text{H}_{16}\text{Br}\text{N}\text{O}_2

This compound's unique structure contributes to its reactivity and biological properties, making it an interesting subject for research.

1. Anti-inflammatory Activity

A significant study evaluated the anti-inflammatory properties of various derivatives of this compound. The compounds were tested using the carrageenan-induced rat paw edema model, which is a standard method for assessing anti-inflammatory effects. The results demonstrated that several derivatives exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39.02% to 54.24% compared to the standard drug indomethacin .

CompoundPercentage Inhibition
4a54.24%
4i50.00%
Control (Indomethacin)60.00%

These findings suggest that this compound and its analogues could serve as effective anti-inflammatory agents.

2. Antimicrobial Activity

Recent research has also explored the antimicrobial potential of this compound. An antimicrobial assay was conducted on synthesized derivatives, focusing on their ability to inhibit key enzymes such as dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS). Docking studies indicated that certain derivatives effectively bind to these enzymes, suggesting potential as antimicrobial agents .

Case Study: Synthesis and Evaluation

In a systematic study, researchers synthesized various derivatives of this compound and evaluated their biological activities. The synthesis involved the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids under controlled conditions. The resulting compounds were characterized using spectroscopic methods, confirming their structures before proceeding to biological assays .

Findings from Toxicological Studies

Toxicological assessments have indicated that while some derivatives exhibit significant biological activity, they also necessitate careful evaluation regarding safety profiles. Studies have shown that high doses may lead to adverse effects in animal models, emphasizing the need for thorough toxicity assessments prior to clinical applications .

Q & A

Q. How do solvent polarity and catalyst choice impact the efficiency of cross-coupling reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility of Pd catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki-Miyaura couplings. Screening ligands (e.g., XPhos) improves yields of biaryl products. Reaction monitoring via GC-MS ensures optimal turnover .

Data Contradiction Analysis

  • Stability Claims : Safety data sheets (SDS) state tert-butyl carbamates are stable under recommended conditions , but lack empirical degradation data. Researchers should conduct accelerated stability studies to validate these claims.
  • Toxicology Gaps : SDS sections on ecotoxicity and bioaccumulation often report "no data available" . Computational tools like ECOSAR can estimate environmental risks until experimental data is generated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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